3'-p-Hydroxy Paclitaxel-d5 chemical properties
3'-p-Hydroxy Paclitaxel-d5 chemical properties
An In-depth Technical Guide to the Chemical Properties of 3'-p-Hydroxy Paclitaxel-d5
Introduction
3'-p-Hydroxy Paclitaxel-d5 is a stable, isotope-labeled derivative of 3'-p-hydroxy paclitaxel, which is a significant metabolite of the widely used chemotherapeutic agent, Paclitaxel.[1][2][3] The incorporation of five deuterium atoms on the benzamido phenyl group enhances its utility as an internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays for pharmacokinetic and metabolism research.[1][2] Its structural similarity to Paclitaxel means it shares a comparable mechanism of action, primarily the stabilization of microtubules, which leads to the disruption of mitotic processes and subsequent apoptosis in cancer cells.[1][3] This document provides a comprehensive overview of its chemical properties, synthesis, metabolic pathways, and analytical methodologies.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 3'-p-Hydroxy Paclitaxel-d5 are summarized in the table below. These properties are crucial for its application in research and as a reference standard.
| Property | Value | Source |
| Molecular Formula | C47H46D5NO15 | [1][4][5] |
| Molecular Weight | 874.94 g/mol | [1][4] |
| Appearance | Typically available in neat form as a solid or oil. | [1] |
| Storage Temperature | -20°C for long-term stability. | [1] |
| Classification | Stable Isotope, Metabolite, Impurity Reference Material. | [1][2] |
| CAS Number | 153433-80-8 (for the non-deuterated form) | [6] |
Synthesis and Purification
Synthesis
The synthesis of 3'-p-Hydroxy Paclitaxel-d5 is a multi-step process that involves the chemical modification of a paclitaxel precursor.[1] A generalized synthetic approach is as follows:
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Starting Material: The synthesis often begins with a precursor molecule like 10-deacetylbaccatin III, which is more readily available than Paclitaxel itself.[7]
-
Side-Chain Attachment: The deuterated side chain is synthesized separately and then attached to the baccatin III core.
-
Deuteration: The key step involves the use of deuterated reagents to introduce the five deuterium atoms onto the phenyl ring of the benzamido group. This is typically achieved through reactions involving deuterated benzoyl chloride or a similar reagent under reflux conditions to drive the reaction to completion.[1]
-
Hydroxylation: The p-hydroxy group on the 3'-phenyl ring is introduced through enzymatic or chemical hydroxylation.
-
Purification: The final product is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity for its use as an analytical standard.
Purification
A typical purification protocol involves reversed-phase HPLC.
-
Column: A C18 column is commonly used for the separation of paclitaxel and its derivatives.[8][9]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile, methanol) is employed. The gradient is optimized to achieve baseline separation of the desired product from any remaining starting materials or byproducts.
-
Detection: UV detection at a wavelength of 227 nm is typically used to monitor the separation.
-
Fraction Collection: The fraction corresponding to the 3'-p-Hydroxy Paclitaxel-d5 peak is collected, and the solvent is removed to yield the purified product.
Mechanism of Action
The mechanism of action of 3'-p-Hydroxy Paclitaxel-d5 is analogous to that of Paclitaxel.[1] It acts as a microtubule-stabilizing agent, which disrupts the normal dynamics of the microtubule network essential for cell division.[3][10][11]
-
Binding to Microtubules: The molecule binds to the β-tubulin subunit of microtubules.[10][11]
-
Stabilization: This binding promotes the assembly of tubulin dimers into microtubules and stabilizes the existing microtubules by preventing their depolymerization.[1][3][11]
-
Mitotic Arrest: The hyper-stabilization of microtubules disrupts the formation and function of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This leads to an arrest of the cell cycle at the G2/M phase.[10][12]
-
Apoptosis: The prolonged mitotic arrest triggers programmed cell death (apoptosis), which is the primary mechanism of its cytotoxic effect on cancer cells.[1][11][12]
Caption: Mechanism of action of 3'-p-Hydroxy Paclitaxel-d5.
Metabolic Pathway
Paclitaxel is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[3][10] The formation of 3'-p-hydroxy paclitaxel is a key metabolic step.
-
CYP3A4: The isoenzyme CYP3A4 is mainly responsible for the hydroxylation of paclitaxel at the para-position of the 3'-phenyl ring to form 3'-p-hydroxypaclitaxel.[3][11][13][14]
-
CYP2C8: Another major metabolite, 6α-hydroxypaclitaxel, is formed through the action of CYP2C8.[10][13][14]
-
Further Metabolism: Both of these primary metabolites can be further hydroxylated to form 6α,3'-p-dihydroxypaclitaxel.[11][13][15]
The hydroxylation increases the polarity and water solubility of the molecule, which facilitates its excretion from the body.[3] While 3'-p-hydroxypaclitaxel is generally less potent than the parent drug, it still retains significant antitumor activity.[3]
References
- 1. Buy 3'-p-Hydroxy Paclitaxel-d5 (EVT-12551105) [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. scbt.com [scbt.com]
- 5. 3-P-Hydroxy Paclitaxel-d5 | CAS No: NA [aquigenbio.com]
- 6. 3'-p-Hydroxy Paclitaxel-d5 | LGC Standards [lgcstandards.com]
- 7. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 8. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of paclitaxel and three major metabolites in patients with advanced breast carcinoma refractory to anthracycline therapy treated with a 3-hour paclitaxel infusion: a European Cancer Centre (ECC) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
